{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Description
The compound {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine features a benzotriazole core substituted at position 5 with a pyrrolidine sulfonyl group and an ethylamine side chain at position 1. Benzotriazole derivatives are widely studied for their diverse pharmacological activities, including antiviral, antimicrobial, and cytotoxic properties . The pyrrolidinylsulfonyl moiety may enhance solubility and binding affinity, while the ethylamine chain could influence pharmacokinetic properties.
Properties
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylbenzotriazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c13-5-8-17-12-4-3-10(9-11(12)14-15-17)20(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNZDVHSHNILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(N=N3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis starts with the preparation of 5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazole, followed by nucleophilic substitution with a suitable ethylamine derivative.
Reaction Conditions: : Typical conditions involve an inert atmosphere, controlled temperatures (usually 0–50°C), and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to enhance yield and efficiency.
Optimization of reaction conditions to minimize side products and maximize purity is critical.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can occur under strong oxidizing agents, leading to sulfonyl derivatives.
Reduction: : Reductive conditions can break down the benzotriazole ring or reduce sulfonyl groups to thiols.
Substitution: : Commonly undergoes nucleophilic substitution at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or alcohols.
Major Products
From oxidation: Sulfonyl-oxide derivatives.
From reduction: Amine or thiol derivatives.
From substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Research indicates that compounds with a pyrrolidine sulfonamide structure exhibit significant biological activities, including:
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Pharmaceutical Development
The compound has been investigated as a potential lead in drug development, particularly for conditions such as migraines and other neurological disorders. Its structural similarity to Almotriptan, a known triptan used for migraine treatment, suggests it may possess similar efficacy.
Case Study : A study published in Pharmaceutical Research highlighted the synthesis and evaluation of various analogs of Almotriptan, including derivatives like {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine. The results indicated promising activity against migraine models in vivo .
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further modifications and derivatizations, leading to the creation of new compounds with enhanced properties.
Data Table: Synthetic Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Sulfonation | Pyrrolidine + Sulfonyl Chloride | 85 |
| Amidation | {Benzotriazole} + Ethylamine | 75 |
| Alkylation | Alkyl Halide + Base | 90 |
Biological Assays
The compound has been subjected to various biological assays to evaluate its effectiveness against specific targets such as enzymes involved in inflammation and cancer progression.
Case Study : In vitro assays demonstrated that this compound inhibited the activity of certain kinases associated with tumor growth .
Mechanism of Action
The compound's effects are primarily driven by its interaction with biological macromolecules. The sulfonyl group can form strong interactions with protein targets, whereas the benzotriazole moiety can participate in π-π stacking and hydrogen bonding. These interactions can disrupt or enhance the activity of enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives ()
Compounds 157 and 158 from share the benzotriazolylmethyl group but differ in substituents:
- 157: Dimethylaminoethyl side chain.
- 158: Octahydroquinolizinyl group.
Synthesis : Both were synthesized via heating N-substituted 1,2-phenylenediamine with (1H-1,2,3-benzotriazol-1-yl)acetic acid under nitrogen, followed by extraction and purification (>95% purity confirmed by NMR and elemental analysis) .
Key Differences :
- The ethylamine chain in the target compound is shorter than the dimethylaminoethyl group in 157, which may reduce steric hindrance.
Triazol-Sulfonamide Derivatives ()
Compound 12 (5-(dimethylamino)-N-((1-(2-(piperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)naphthalene-1-sulfonamide) shares a sulfonamide group and triazole core.
Synthesis : Utilized click chemistry (Cu-catalyzed azide-alkyne cycloaddition) with LC-MS quantification .
Key Differences :
- The naphthalene sulfonamide in 12 contrasts with the benzotriazole core of the target compound, likely affecting π-π stacking interactions.
- The piperidinyl group in 12 may confer different basicity compared to the pyrrolidinylsulfonyl group.
Quinazoline-Triazole Hybrids ()
Quinazoline derivatives (e.g., 6g ) incorporate a 1,2,4-triazole Schiff base and exhibit antimicrobial activity (71% inhibition against辣椒枯萎菌 at 50 μg/mL) .
Synthesis : Involved Schiff base formation and thioetherification, differing from the target compound’s likely nucleophilic substitution pathway.
Key Differences :
- The quinazoline core in 6g replaces benzotriazole, which may reduce planarity and alter binding modes.
- The Schiff base linkage in 6g is absent in the target compound, suggesting differences in stability and reactivity.
Key Observations :
Physicochemical Properties
- Solubility: Sulfonamide groups (present in the target compound and 12) may improve water solubility compared to non-sulfonylated analogs like 6g.
- Stability : The ethylamine chain in the target compound is less prone to hydrolysis than the Schiff base in 6g , suggesting better stability in physiological conditions .
Biological Activity
The compound {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine is a derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinyl group linked to a sulfonamide moiety and a benzotriazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Where represent the respective number of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the compound.
The biological activity of this compound is primarily attributed to its interactions with various cellular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases such as salt-inducible kinase 2 (SIK2), which plays a role in cancer progression and inflammation .
- Microtubule Dynamics : Studies indicate that related compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
A study investigated the effects of similar benzotriazole derivatives on prostate cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of c-Jun N-terminal kinase (JNK) pathways .
2. Anti-inflammatory Effects
Research has shown that compounds with similar structures can effectively inhibit pro-inflammatory cytokine production. This suggests that this compound may also possess anti-inflammatory properties by modulating signaling pathways involved in inflammation .
3. Antimicrobial Properties
Preliminary studies on related pyrazole derivatives indicate promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of benzotriazole derivatives. For instance:
- SAR Analysis : Variations in substituents on the benzotriazole ring significantly affect the potency against cancer cell lines and inflammatory responses.
- In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and toxicity profiles of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
